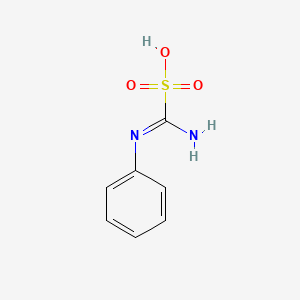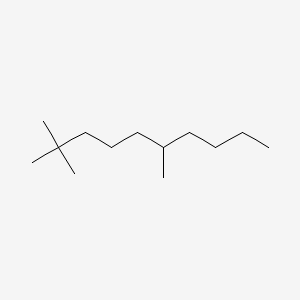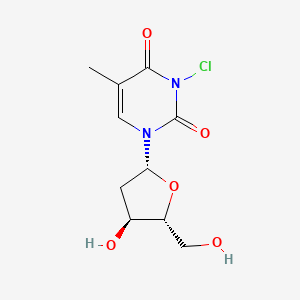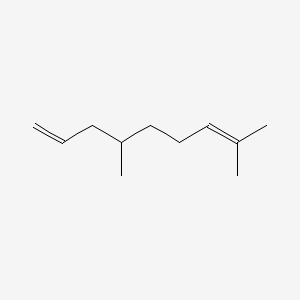![molecular formula C17H11N3Na2O6S B15348731 Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt CAS No. 66214-42-4](/img/structure/B15348731.png)
Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt, is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye and in various industrial applications due to its stability and color properties.
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: The compound is typically synthesized through an azo coupling reaction between 7-amino-1-hydroxy-3-sulfo-2-naphthalenol and diazotized benzoic acid. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a base.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid or nitric acid.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines and Hydroxylamines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
科学的研究の応用
Chemistry: The compound is used as a pH indicator and in the study of azo dye chemistry. Biology: It is employed in biological staining techniques and as a fluorescent probe in cellular imaging. Medicine: Industry: It is widely used in textile dyeing, food coloring, and as a pigment in various products.
作用機序
The compound exerts its effects through its azo group, which can participate in electron transfer reactions. The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence or color changes used in imaging and diagnostic applications.
類似化合物との比較
Azo Dyes: Other azo dyes with similar structures, such as Methyl Orange and Congo Red.
Benzoic Acid Derivatives: Other benzoic acid derivatives used in dyeing and staining.
Uniqueness: Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt, is unique due to its specific azo linkage and the presence of both hydroxyl and sulfo groups, which contribute to its stability and color properties.
特性
CAS番号 |
66214-42-4 |
|---|---|
分子式 |
C17H11N3Na2O6S |
分子量 |
431.3 g/mol |
IUPAC名 |
disodium;6-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H13N3O6S.2Na/c18-10-6-5-9-7-14(27(24,25)26)15(16(21)12(9)8-10)20-19-13-4-2-1-3-11(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChIキー |
JAASVAXWTKMZPV-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=CC(=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)

![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)


![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)
![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)
![5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine](/img/structure/B15348696.png)
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)

![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
